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Compound of Interest

Compound Name: BI-9564

Cat. No.: B606101

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BI-9564, a potent and
selective chemical probe for the bromodomains of BRD9 and BRD?7, in cell culture
experiments. Detailed protocols for key assays are provided to ensure robust and reproducible
results.

Introduction

BI-9564 is a cell-permeable small molecule that serves as a high-affinity inhibitor of the BRD9
bromodomain, with a lesser affinity for the closely related BRD7 bromodomain.[1][2]
Bromodomains are epigenetic "readers” that recognize acetylated lysine residues on histone
tails and other proteins, playing a crucial role in the regulation of gene transcription. BRD9 is a
component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which is
involved in various cellular processes, and its dysregulation has been implicated in several
cancers.[3] BI-9564 offers a valuable tool to investigate the biological functions of BRD9 and its
role in disease.

Data Presentation
BI-9564 Target Affinity and Potency
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Target Parameter Value Assay

Isothermal Titration

BRD9 Kd 14 nM ]
Calorimetry (ITC)
IC50 75 nM AlphaScreen
Isothermal Titration
BRD7 Kd 239 nM _
Calorimetry (ITC)
IC50 3.4 uM AlphaScreen
Isothermal Titration
CECR2 Kd 258 nM .
Calorimetry (ITC)
BET Family IC50 > 100 uM AlphaScreen
Cell Line Cancer Type Parameter Value Assay
Acute Myeloid ]
EOL-1 ) EC50 800 nM CellTiter-Glo
Leukemia (AML)
Rhabdomyosarc )
A204 IC50 3.55 uM CellTiter-Glo
oma

Acute Myeloid o -~
MV-4-11 _ Growth Inhibition ~ Observed Not specified
Leukemia (AML)

Signaling Pathway

BI-9564, by inhibiting the acetyl-lysine binding function of BRD9, disrupts the recruitment and
activity of the SWI/SNF chromatin remodeling complex at specific gene loci. This leads to
alterations in gene expression, impacting downstream signaling pathways implicated in cancer
cell proliferation and survival.
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BI-9564 Mechanism of Action and Downstream Effects
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BI-9564 inhibits BRD9, disrupting SWI/SNF complex function and key cancer signaling

pathways.
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Experimental Protocols
Preparation of BI-9564 Stock Solution

o Reconstitution: BI-9564 is typically supplied as a solid. To prepare a stock solution, dissolve
the compound in sterile DMSO to a final concentration of 10 mM.

o Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles
and store at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at
room temperature.

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate
formats.

Materials:

Cells of interest

o Complete cell culture medium

e BI-9564 stock solution (10 mM in DMSO)

o Opaque-walled 96-well plates suitable for luminescence readings

o CellTiter-Glo® Luminescent Cell Viability Assay kit

o Plate shaker

e Luminometer

Procedure:

o Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density
in 100 pL of complete culture medium per well. Include wells with medium only for
background measurement. Incubate overnight at 37°C in a humidified incubator with 5%
COa..
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Compound Treatment: Prepare serial dilutions of BI-9564 in complete culture medium. The
final DMSO concentration should be kept constant across all wells and should not exceed
0.1% to avoid solvent toxicity. Add the desired concentrations of BI-9564 to the wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room
temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-
Glo® Reagent.

Lysis and Signal Generation: Equilibrate the 96-well plate to room temperature for
approximately 30 minutes. Add 100 pL of CellTiter-Glo® Reagent to each well.

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Record the luminescence using a plate-reading luminometer.

Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability
as a percentage of the vehicle-treated control against the log of the BI-9564 concentration to
determine the ICso or ECso value.
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Cell Viability Assay Workflow

[Seed cells in 96-well plata

Treat with BI-9564

Encubate (e.g., 72hD

Gdd CellTiter-Glo® Reagena
Mix to lyse cells

Encubate at RT (10 minD
Gead Iuminescenca
Gnalyze data (ICSO/ECSOD

Click to download full resolution via product page

Workflow for assessing cell viability upon BI-9564 treatment.
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Western Blot for BRD9 Protein Levels

Materials:

Cells treated with BI-9564 or vehicle control

 Ice-cold PBS

» RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibody against BRD9

e Loading control primary antibody (e.g., B-actin, GAPDH)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
Scrape the cells and transfer the lysate to a microfuge tube.

o Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
Determine the protein concentration using a BCA assay.
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e Sample Preparation: Mix equal amounts of protein (e.g., 20-30 pg) with Laemmli sample
buffer and boil at 95-100°C for 5 minutes.

e Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate
voltage until the dye front reaches the bottom.

» Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with
gentle agitation.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody against
BRD9 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C.

e Washing: Wash the membrane three times with TBST for 10 minutes each.

e Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-
conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

e Washing: Repeat the washing step as in step 8.

o Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal
using an imaging system.

» Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading
control antibody.

Co-Immunoprecipitation (Co-IP) of BRD9 and SWI/SNF
Complex

Materials:
» Nuclear protein extracts from treated cells
o Co-IP lysis buffer (non-denaturing)

o Antibody against BRD9 or a component of the SWI/SNF complex (e.g., SMARCA4/BRG1)
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Control IgG antibody
Protein A/G magnetic beads
Wash buffer

Elution buffer

SDS-PAGE and Western blot reagents

Procedure:

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with BI-9564 or
vehicle.

Pre-clearing: Pre-clear the nuclear extract by incubating with protein A/G beads for 1 hour at
4°C to reduce non-specific binding.

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-BRD9 or
anti-SWI/SNF component) or control IgG overnight at 4°C with gentle rotation.

Bead Binding: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture
the antibody-protein complexes.

Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove
non-specifically bound proteins.

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in
Laemmli sample buffer.

Analysis: Analyze the eluted proteins by Western blot using antibodies against expected
interacting partners (e.g., other SWI/SNF subunits).

Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to assess the mobility of fluorescently tagged BRD9 and determine if BI-

9564 treatment affects its binding to chromatin.
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Materials:

o Cells stably or transiently expressing a fluorescently tagged BRD9 (e.g., BRD9-GFP)
» Confocal microscope with a high-power laser for photobleaching

e BI-9564

Procedure:

Cell Culture: Plate cells expressing fluorescently tagged BRD9 on glass-bottom dishes
suitable for live-cell imaging.

Treatment: Treat the cells with BI-9564 or vehicle control for the desired time.

Image Acquisition Setup: Place the dish on the confocal microscope stage, maintained at
37°C and 5% CO:.. Identify a cell with a suitable expression level of the fluorescent protein.

Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) within the nucleus
before photobleaching to establish a baseline fluorescence intensity.

Photobleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the
defined ROI.

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of
the ROI to monitor the recovery of fluorescence as unbleached molecules move into the
bleached area.

Data Analysis: Measure the fluorescence intensity in the bleached region over time. Correct
for photobleaching during image acquisition. Plot the normalized fluorescence intensity
versus time to generate a recovery curve. The rate and extent of recovery provide
information about the mobility and binding dynamics of the protein. A faster and more
complete recovery after BI-9564 treatment would suggest that the inhibitor has displaced
BRD9 from its chromatin binding sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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